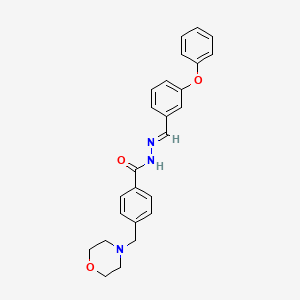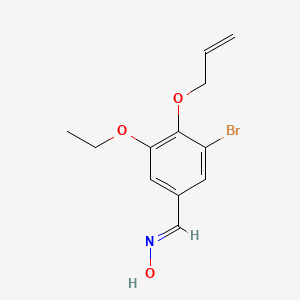![molecular formula C17H21N3O4 B5571472 N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves multiple steps, including the formation of esters, hydrazides, and oxadiazoles. One method involves the transformation of organic acids into esters, followed by conversion into hydrazides, and finally, the synthesis of oxadiazole derivatives through cyclization reactions. These processes are critical for the preparation of compounds with desired biological activities, such as lipoxygenase inhibition (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the arrangement of atoms and the functional groups present, which are essential for understanding the chemical behavior and reactivity of the molecule. For example, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been characterized to reveal their potential as potent urease inhibitors, showcasing the importance of molecular structure analysis in drug design (Nazir et al., 2018).
Scientific Research Applications
Antioxidant and Anticancer Activity
- Research has shown that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally similar to N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, demonstrate significant antioxidant and anticancer activities. These compounds have been tested for their effectiveness against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some showing higher cytotoxicity against U-87 than MDA-MB-231 (Tumosienė et al., 2020).
Lipoxygenase Inhibition
- N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, related in structure to the compound , have been synthesized and shown to inhibit the lipoxygenase enzyme. This activity suggests potential therapeutic applications in conditions where lipoxygenase activity is a factor (Aziz‐ur‐Rehman et al., 2016).
Urease Inhibition
- Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally akin to the compound of interest, have shown potent in vitro inhibitory potential against the urease enzyme. This suggests possible applications in treating conditions related to urease activity (Nazir et al., 2018).
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-23-14-11-22-10-13(14)18-15(21)8-9-16-19-17(20-24-16)12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3,(H,18,21)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCGRUCEHUBCB-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)
![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)
![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)
![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)
